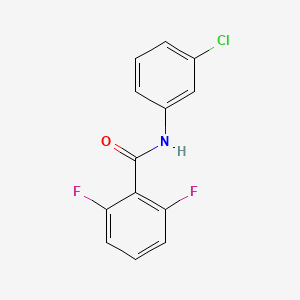
N-|A-Fmoc-O-trityl-D-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-D-Ser(trt)-OH: is a derivative of the amino acid serine, where the amino group is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group and the hydroxyl group is protected by a triphenylmethyl (trityl or trt) group. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal of the protecting groups under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Ser(trt)-OH typically involves the protection of the amino and hydroxyl groups of D-serine. The amino group is protected by the Fmoc group, which is introduced using Fmoc chloride in the presence of a base such as sodium carbonate. The hydroxyl group is protected by the trityl group, which is introduced using trityl chloride in the presence of a base such as pyridine .
Industrial Production Methods: Industrial production of Fmoc-D-Ser(trt)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of solid-phase synthesis allows for the efficient production of peptides with high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Fmoc-D-Ser(trt)-OH undergoes several types of reactions, including:
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal; TFA, TIS, and water for trityl removal.
Coupling: HOBt and DIC for peptide bond formation.
Major Products:
Deprotection: D-Serine with free amino and hydroxyl groups.
Coupling: Peptides with D-Serine residues incorporated into the sequence.
Scientific Research Applications
Chemistry: Fmoc-D-Ser(trt)-OH is widely used in the synthesis of peptides and proteins through SPPS. It allows for the incorporation of D-serine residues into peptide sequences, which can be important for studying protein structure and function .
Biology and Medicine: In biological research, peptides containing D-serine are used to study enzyme-substrate interactions, receptor binding, and protein-protein interactions. In medicine, these peptides can be used in the development of peptide-based drugs and therapeutic agents .
Industry: In the pharmaceutical industry, Fmoc-D-Ser(trt)-OH is used in the production of peptide drugs and diagnostic agents. It is also used in the development of new materials and biomolecules with specific properties .
Mechanism of Action
The mechanism of action of Fmoc-D-Ser(trt)-OH involves its use as a building block in peptide synthesis. The Fmoc and trityl protecting groups prevent unwanted side reactions during the synthesis process. The removal of these groups under specific conditions allows for the formation of peptide bonds and the incorporation of D-serine into the peptide sequence .
Comparison with Similar Compounds
Fmoc-L-Ser(trt)-OH: The L-isomer of serine with similar protecting groups.
Fmoc-D-Thr(trt)-OH: A similar compound with threonine instead of serine.
Fmoc-D-Ser(tBu)-OH: A similar compound with a tert-butyl group instead of a trityl group.
Uniqueness: Fmoc-D-Ser(trt)-OH is unique due to the presence of the D-isomer of serine, which can impart different biological activities and properties compared to the L-isomer. The trityl group provides greater stability and protection compared to other protecting groups, making it suitable for use in complex peptide synthesis .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-trityloxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H31NO5/c39-35(40)34(38-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,38,41)(H,39,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCARTONYOJORBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H31NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methoxy-4-[[4-(trifluoromethyl)phenyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B12831224.png)
![(2R,2'R,3S,3'S,4S)-2,2'-Bis(3,4-dihydroxyphenyl)-5,5',7,7'-tetrahydroxy-[4,8'-bichroman]-3,3'-diyl bis(3,4,5-trihydroxybenzoate)](/img/structure/B12831227.png)



![2-Methyl-3-(4-methylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12831248.png)
![({[(2-Chloro-2-oxoethyl)thio]methyl}thio)acetyl chloride](/img/structure/B12831253.png)




